![molecular formula C8H7N3 B1594665 2-(1H-Imidazol-1-yl)pyridine CAS No. 25700-14-5](/img/structure/B1594665.png)
2-(1H-Imidazol-1-yl)pyridine
Overview
Description
2-(1H-Imidazol-1-yl)pyridine , also known as imidazolylpyridine , is a heterocyclic compound with the chemical formula C8H7N3 . It belongs to the class of imidazole-containing compounds, which possess diverse chemical and biological properties . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, showing both acidic and basic properties. Imidazole is found in various natural products, including histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of 2-(1H-Imidazol-1-yl)pyridine is C8H7N3 , and its molecular weight is approximately 145.16 g/mol . The compound features an imidazole ring fused with a pyridine ring, resulting in a unique heterocyclic structure.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)pyridine can participate in various chemical reactions, including coordination with metal ions, radical reactions, and functionalization of the imidazole ring . These reactions can lead to the formation of derivatives with diverse biological activities.
Physical And Chemical Properties Analysis
Scientific Research Applications
Therapeutic Potential
Imidazole, which is a part of the “2-(1H-Imidazol-1-yl)pyridine” structure, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
V600E-BRAF Inhibitors
“2-(1H-Imidazol-1-yl)pyridine” derivatives have been evaluated as potential V600E-BRAF inhibitors . V600E-BRAF is a major protein target involved in various types of human cancers . The compounds showed better docking scores and favorable interactions with their V600E-BRAF target .
CNS-Inhibitors and Anti-Inflammatory Agents
Compounds containing the imidazole moiety have been found to exhibit biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .
Treatment of Glaucoma
Imidazole containing compounds have been used in the treatment of glaucoma .
Treatment of Obesity
Imidazole containing compounds have also been used in the treatment of obesity .
Treatment of Type 2 Diabetes
Imidazole containing compounds have been used in the treatment of type 2 diabetes .
Nanomaterials
“2-(1H-Imidazol-1-yl)pyridine” is finding increasing applications in the biomedical and biotechnological fields such as disease diagnostics, imaging, drug delivery, food, cosmetics and biosensors development .
Antimicrobial Activity
The synthesized products of “2-(1H-Imidazol-1-yl)pyridine” were tested for antimicrobial activity against various bacterial and fungal strains .
Mechanism of Action
Target of Action
2-(1H-Imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of 2-(1H-Imidazol-1-yl)pyridine could be similar to those of imidazole derivatives.
Mode of Action
For instance, some imidazole derivatives show antimicrobial potential by inhibiting the synthesis of bacterial cell walls
Biochemical Pathways
Imidazole is a key component in the biosynthesis of histidine and purines . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could affect these pathways and their downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(1H-Imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could exhibit similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the action of 2-(1H-Imidazol-1-yl)pyridine could potentially be influenced by the polarity of its environment.
properties
IUPAC Name |
2-imidazol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZSNMJNBVCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343352 | |
Record name | 2-imidazol-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25700-14-5 | |
Record name | 2-(1H-Imidazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25700-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-imidazol-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.